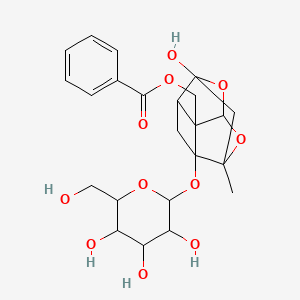

Paeoniflorin

Description

Properties

IUPAC Name |

[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRGDOXKVOZESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860296 | |

| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23180-57-6 | |

| Record name | Paeoniflorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Paeoniflorin's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. Paeoniflorin (B1679553) (PF), a monoterpene glycoside isolated from the root of Paeonia lactiflora, has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammation. It details the compound's modulatory effects on key signaling pathways, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the intricate signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurological diseases.

Core Mechanisms of this compound in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects by targeting multiple signaling pathways within glial cells, primarily microglia and astrocytes. The core mechanisms involve the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory and neuroprotective signaling.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response in the central nervous system (CNS). Its activation in microglia leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This compound has been shown to be a potent inhibitor of this pathway.[1][2][3][4][5]

Upon stimulation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of kappa Bα (IκBα). The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) p65 subunit, allowing it to translocate to the nucleus.[1][3] In the nucleus, NF-κB p65 acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

This compound intervenes at multiple points in this pathway. It has been demonstrated to downregulate the expression of TLR4 and MyD88.[1][3][4] Furthermore, this compound treatment leads to an upregulation of IκBα expression, which in turn prevents the nuclear translocation of NF-κB p65.[1] This ultimately results in a significant reduction in the production of downstream inflammatory mediators.[1][7][8]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[1][9] Aberrant activation of the NLRP3 inflammasome is implicated in various neurodegenerative diseases. This compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome.[1][9][10][11]

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step is often initiated by TLR4 activation, leading to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β expression. The second "activation" step is triggered by various stimuli, including reactive oxygen species (ROS), which leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms. Activated caspase-1 can also cleave gasdermin D (GSDMD), leading to pyroptosis, a pro-inflammatory form of cell death.[1]

This compound inhibits NLRP3 inflammasome activation by downregulating the expression of its key components, including NLRP3, ASC, and caspase-1.[1][12] This inhibitory effect is, at least in part, mediated by the upregulation of Sirtuin 1 (SIRT1), which can deacetylate and inactivate the p65 subunit of NF-κB, thereby suppressing the priming step of inflammasome activation.[1]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for regulating inflammatory responses. This compound has been shown to modulate these pathways to exert its anti-inflammatory effects.[2][7]

In the context of neuroinflammation, the activation of p38 and JNK pathways is generally pro-inflammatory, leading to the production of inflammatory cytokines. Conversely, the ERK pathway can have both pro- and anti-inflammatory roles depending on the context. Studies have shown that this compound can inhibit the phosphorylation, and thus the activation, of p38 and JNK in activated microglia.[2][7] By suppressing these pro-inflammatory MAPK pathways, this compound further reduces the expression of inflammatory mediators.

Regulation of the HMGB1 Signaling Pathway

High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, can trigger inflammatory responses by binding to receptors such as TLR4 and the receptor for advanced glycation endproducts (RAGE). The HMGB1/TLR4/NF-κB axis is a significant contributor to neuroinflammation. This compound has been found to inhibit this pathway by reducing the expression of HMGB1.[13]

Quantitative Data on this compound's Efficacy

The anti-neuroinflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers in Microglia (BV2 cells)

| Parameter | Model | This compound Concentration | Effect | Reference |

| Cell Viability | LPS-induced | 10⁻⁵ M, 10⁻⁴ M | Significantly enhanced cell viability compared to LPS group. | [7] |

| TNF-α | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly diminished TNF-α levels. | [7] |

| IL-1β | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly diminished IL-1β levels. | [7] |

| IL-6 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly diminished IL-6 levels. | [7] |

| p-p38/p38 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of p38. | [7] |

| p-ERK/ERK | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of ERK. | [7] |

| p-JNK/JNK | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of JNK. | [7] |

| TLR4 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly decreased TLR4 expression. | [7] |

| p-NF-κB/NF-κB | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of NF-κB. | [7] |

| iNOS | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced iNOS expression. | [7] |

| COX-2 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced COX-2 expression. | [7] |

| SIRT1 mRNA | LPS+ATP-induced | 100 µM | Upregulated SIRT1 mRNA expression. | [14] |

| NLRP3 | LPS+ATP-induced | 100 µM | Downregulated NLRP3 expression. | [14] |

| Caspase-1 | LPS+ATP-induced | 100 µM | Downregulated Caspase-1 expression. | [14] |

| GSDMD-N | LPS+ATP-induced | 100 µM | Downregulated GSDMD-N expression. | [14] |

Table 2: In Vivo Effects of this compound on Neuroinflammation

| Parameter | Animal Model | This compound Dosage | Effect | Reference |

| TNF-α | CUMS-induced depression | High dose | Significantly decreased hippocampal TNF-α levels. | [14] |

| IL-1β | CUMS-induced depression | High dose | Significantly decreased hippocampal IL-1β levels. | [14] |

| IL-6 | CUMS-induced depression | High dose | Significantly decreased hippocampal IL-6 levels. | [14] |

| Iba-1 | CUMS-induced depression | High dose | Attenuated CUMS-induced hyperactivation of microglia. | [14] |

| SIRT1 | CUMS-induced depression | High dose | Augmented hippocampal SIRT1 expression. | [14] |

| NF-κB p65 | CUMS-induced depression | High dose | Diminished hippocampal NF-κB p65 levels. | [14] |

| NLRP3 | CUMS-induced depression | High dose | Diminished hippocampal NLRP3 levels. | [14] |

| Caspase-1 | CUMS-induced depression | High dose | Diminished hippocampal Caspase-1 levels. | [14] |

| IL-1β | CUMS-induced depression | High dose | Diminished hippocampal IL-1β levels. | [14] |

| GSDMD-N | CUMS-induced depression | High dose | Diminished hippocampal GSDMD-N levels. | [14] |

| TNF-α | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Significantly reduced brain TNF-α levels. | [15][16] |

| IL-1β | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Significantly reduced brain IL-1β levels. | [15][16] |

| TLR4 | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Reduced TLR4 expression. | [15][16] |

| NF-κB | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Down-regulated NF-κB activation in a dose-dependent manner. | [15][16] |

| Iba-1 | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Decreased Iba-1 levels. | [15][16] |

| TNF-α | MCAO stroke model | 10 mg/kg | Repressed the increase in TNF-α production. | [2][17] |

| IL-1β | MCAO stroke model | 10 mg/kg | Repressed the increase in IL-1β production. | [2][17] |

| IL-6 | MCAO stroke model | 10 mg/kg | Repressed the increase in IL-6 production. | [2][17] |

| p-JNK | MCAO stroke model | Not specified | Weakened the p-JNK level in cerebral tissues. | [2][17] |

| Nuclear p65 | MCAO stroke model | Not specified | Inhibited the nuclear translocation of p65. | [2][17] |

| Iba-1 | MCAO stroke model | Not specified | Inhibited the increase of Iba-1 protein level. | [2][17] |

| TNF-α | Aβ₂₅₋₃₅-treated C6 glial cells | 1, 5, 10 µg/mL | Significantly attenuated TNF-α production. | [6] |

| IL-1β | Aβ₂₅₋₃₅-treated C6 glial cells | 1, 5, 10 µg/mL | Significantly attenuated IL-1β production. | [6] |

| IL-6 | Aβ₂₅₋₃₅-treated C6 glial cells | 1, 5, 10 µg/mL | Significantly attenuated IL-6 production. | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-neuroinflammatory effects of this compound.

In Vitro Model of Neuroinflammation in BV2 Microglial Cells

Protocol for BV2 Cell Culture and Treatment: [18]

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Inflammation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 4 hours). For NLRP3 inflammasome activation studies, a subsequent treatment with ATP (e.g., 5 mM) for 1 hour is often included.

-

This compound Treatment: Cells are pre-treated or co-treated with various concentrations of this compound (e.g., 1 µM to 400 µM) for a designated time (e.g., 4 hours).

Western Blot Analysis

Objective: To determine the protein expression levels of key signaling molecules. General Protocol: [16][17]

-

Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 60-80 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 10-15% gels.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., TLR4, p-NF-κB, NLRP3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of pro-inflammatory cytokines. General Protocol: [16][17][19]

-

Sample Preparation: Brain tissue is homogenized in ice-cold phosphate (B84403) buffer and centrifuged. The supernatant is collected for analysis. For in vitro studies, the cell culture supernatant is used.

-

ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The optical density is measured at 450 nm using a microplate reader. The cytokine concentrations are calculated based on a standard curve.

Immunohistochemistry (IHC)

Objective: To visualize the localization and expression of specific proteins in tissue sections, such as the microglial marker Iba-1. General Protocol: [20]

-

Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in 4% PFA, and then cryoprotected in sucrose (B13894) solutions. Brain sections are cut using a cryostat.

-

Antigen Retrieval: Sections are subjected to antigen retrieval if necessary.

-

Blocking and Permeabilization: Sections are washed and then blocked with a solution containing a blocking agent (e.g., bovine serum albumin or normal goat serum) and a permeabilizing agent (e.g., Triton X-100) in phosphate-buffered saline (PBS).

-

Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-Iba1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Mounting and Imaging: Sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence microscope.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its multifaceted mechanism of action, involving the concurrent modulation of several key inflammatory pathways, including TLR4/NF-κB, NLRP3 inflammasome, and MAPK signaling, underscores its promise. The quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy in reducing the production of pro-inflammatory mediators and suppressing glial activation.

Future research should focus on several key areas to facilitate the clinical translation of this compound:

-

Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the CNS is crucial for optimizing dosing and delivery strategies.

-

Target Engagement and Biomarker Development: Identifying specific biomarkers that reflect this compound's engagement with its molecular targets in the CNS will be essential for monitoring therapeutic efficacy in clinical trials.

-

Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective or anti-inflammatory agents could lead to more effective treatment strategies.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in patients with various neurological conditions.

References

- 1. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerj.com [peerj.com]

- 3. This compound Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. Frontiers | A review for the pharmacological effects of this compound in the nervous system [frontiersin.org]

- 11. This compound relieves LPS-induced inflammatory pain in mice by inhibiting NLRP3 inflammasome activation via transient receptor potential vanilloid 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. This compound regulates microglia-astrocyte crosstalk, inhibits inflammatory response, and alleviates neuropathic pain through HSP90AA1/HMGB1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury [kjpp.net]

- 16. This compound treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway [mdpi.com]

- 19. This compound Combined with Neural Stem Cell Transplantation for Parkinson’s Disease: Dual Mechanism of Cell Therapy and Inflammation Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

The Therapeutic Potential of Paeoniflorin: A Technical Guide for Researchers

Paeoniflorin (B1679553) , a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant scientific interest for its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic effects of this compound, focusing on its molecular mechanisms, supported by quantitative data from preclinical and clinical studies, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its efficacy has been demonstrated in various in vitro and in vivo models of inflammation.

Molecular Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It also influences the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

By targeting these pathways, this compound effectively suppresses the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][2][3][4]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several studies, as summarized in the tables below.

| In Vitro Anti-inflammatory Activity of this compound | |

| Parameter | Value |

| IC50 for Nitric Oxide (NO) Production Inhibition | |

| In LPS-stimulated RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L[1][2][3][5] |

| Inhibition of Pro-inflammatory Mediators (in LPS-stimulated RAW 264.7 cells) | |

| Nitric Oxide (NO) Production | 17.61% inhibition[1][2][3] |

| Prostaglandin E2 (PGE2) Production | 27.56% inhibition[1][2][3] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | 20.57% inhibition[1][2][3] |

| Interleukin-6 (IL-6) Production | 29.01% inhibition[1][2][3] |

| Inhibition of Gene Expression (in LPS-stimulated RAW 264.7 cells) | |

| Inducible Nitric Oxide Synthase (iNOS) | 35.65% inhibition[1][2] |

| Cyclooxygenase-2 (COX-2) | 38.08% inhibition[1][2] |

| Interleukin-6 (IL-6) | 19.72% inhibition[1][2] |

| Tumor Necrosis Factor-alpha (TNF-α) | 45.19% inhibition[1][2] |

| Inhibition of Protein Expression (in LPS-stimulated RAW 264.7 cells) | |

| Cyclooxygenase-2 (COX-2) | 50.98% reduction[1][2][3] |

| In Vivo Anti-inflammatory and Immunomodulatory Effects of this compound | |

| Animal Model and Treatment | Key Findings |

| Collagen-Induced Arthritis (CIA) in Rats | |

| This compound (50 and 100 mg/kg, p.o.) for 14 days | Significantly reduced paw swelling and arthritis scores. Down-regulated p-NF-κB p65 and p-MYPT1 expression. Reduced serum levels of TNF-α, IL-1β, and IL-6.[6] |

| This compound (5, 10, and 20 mg/kg) for 3 weeks | Significantly increased pain threshold and decreased arthritic symptoms. Reduced malondialdehyde and increased antioxidant enzyme activity. Attenuated NF-κB p65, TNF-α, IL-1β, and IL-6 activity. Reduced COX-2 protein expression.[4][7] |

| Allergic Contact Dermatitis in Mice | |

| This compound (70 or 140 mg/kg/d) | Significantly inhibited cutaneous inflammation. Increased IL-4 and IL-10 production while reducing IL-2 and IL-17 levels in serum and splenocyte cultures.[8] |

| LPS-Induced Acute Myocardial Injury in Rats | |

| This compound pretreatment | Reduced serum TNF-α from 49.31 ± 9.74 pg/mL to 17.91 ± 3.63 pg/mL. Reduced serum IL-1β from 107.40 ± 13.35 pg/mL to 41.98 ± 4.46 pg/mL.[9] |

| Neuropathic Pain-Induced Depression in Mice | |

| This compound treatment | Significantly reduced hippocampal levels of TNF-α, IL-1β, and IL-6.[10] |

Experimental Protocols

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (typically in the range of 10⁻⁸ to 10⁻⁵ mol/L) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 0.2 or 1 µg/mL) for a further 18-24 hours.[3][5]

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3][5]

-

Cytokine and PGE2 Measurement (ELISA): The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]

-

Gene Expression Analysis (Real-time RT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the expression levels of iNOS, COX-2, TNF-α, and IL-6 are determined by quantitative real-time PCR using specific primers.[1][2]

-

Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against COX-2, p-NF-κB p65, and IκBα, followed by incubation with HRP-conjugated secondary antibodies for chemiluminescent detection.[11]

-

Animals: Male Wistar or DBA/1 mice are typically used.[6][12]

-

Induction of Arthritis: Arthritis is induced by an intradermal injection of bovine type II collagen emulsified with complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days after the primary immunization.[6][12]

-

Treatment: this compound (e.g., 50 and 100 mg/kg) or vehicle is administered orally once daily for a specified period (e.g., 14 days) starting from the day of the booster injection.[6]

-

Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling using a plethysmometer and scoring the clinical signs of arthritis (e.g., erythema, swelling of joints).

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA. Joint tissues are collected for histopathological examination and for Western blot analysis of signaling proteins like p-NF-κB p65.[6]

Signaling Pathway Visualization

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in models of neurodegenerative diseases and ischemic stroke. Its mechanisms of action involve anti-apoptotic, anti-oxidative, and anti-inflammatory effects within the central nervous system.

Molecular Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways, including the PI3K/Akt and Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/CREB pathways. By activating these pro-survival pathways, this compound can inhibit neuronal apoptosis, reduce oxidative stress, and suppress neuroinflammation.[13][14]

Quantitative Data on Neuroprotective Effects

| In Vitro Neuroprotective Effects of this compound | |

| Cell Model and Insult | Key Findings |

| Differentiated PC12 cells exposed to MPP⁺ | |

| This compound (50–400 µM) | Significantly improved cell viability. The most significant effect was observed at 200 µM. Inhibited the over-release of lactate (B86563) dehydrogenase (LDH).[14] |

| PC12 cells exposed to H₂O₂ | |

| This compound (20, 40, 80 µM) | Increased cell viability to 66.3±1.6%, 75.9±1.1%, and 83.4±1.7% of control, respectively, in a dose-dependent manner.[15] |

| In Vivo Neuroprotective Effects of this compound | |

| Animal Model and Treatment | Key Findings |

| Middle Cerebral Artery Occlusion (MCAO) in Rats | |

| This compound (5 mg/kg, i.p., twice daily) for 14 days | Downregulated pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2, 5-LOX). Blocked JNK and p38 MAPK activation and NF-κB signaling.[13] |

| This compound (10 mg/kg, s.c., twice daily) for 7 days | Significantly reduced infarct volume and ameliorated neurological deficits.[16] |

| LPS-induced Neuroinflammation in Mice | |

| This compound (5 and 10 mg/kg/day) | Attenuated oxidative stress by inhibiting lipid peroxidation, nitric oxide levels, and reactive oxygen species production. Downregulated NF-κB pathway-related proteins.[17] |

Experimental Protocols

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with nerve growth factor (NGF).

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents like 1-methyl-4-phenylpyridinium (MPP⁺) or hydrogen peroxide (H₂O₂).[14][15]

-

Treatment: Cells are pre-treated with this compound (e.g., 50-400 µM) for a specified duration (e.g., 3 hours) before the addition of the neurotoxin.

-

Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[14]

-

Lactate Dehydrogenase (LDH) Release Assay: Cell death is quantified by measuring the activity of LDH released into the culture medium.[14]

-

Apoptosis Analysis (Flow Cytometry): Apoptosis can be assessed by staining cells with Annexin V and propidium (B1200493) iodide (PI) and analyzing them by flow cytometry.

-

Western Blot Analysis: The expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and MAPK are analyzed by Western blotting.

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: Anesthesia is induced (e.g., with chloral (B1216628) hydrate). A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 2 hours).[2]

-

Treatment: this compound (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally or subcutaneously at specific time points before or after MCAO.[2][13]

-

Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Immunohistochemistry and Western Blotting: Brain tissues are processed for immunohistochemical staining to detect markers of inflammation (e.g., Iba-1 for microglia) and for Western blot analysis of signaling proteins.

Signaling Pathway Visualization

Caption: this compound's neuroprotective actions via PI3K/Akt and CaMKII/CREB pathways.

Immunomodulatory Effects

This compound and its parent extract, Total Glucosides of Peony (TGP), have been shown to modulate immune responses, making them promising therapeutic agents for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

Molecular Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects by regulating the function of various immune cells, including T cells, B cells, and dendritic cells. It can influence the differentiation of T helper (Th) cells, promoting a shift from a pro-inflammatory Th1/Th17 phenotype to an anti-inflammatory Th2/Treg phenotype. This is achieved through the modulation of key signaling pathways like JAK/STAT and NF-κB .[18]

Quantitative Data from Clinical Trials (Total Glucosides of Peony - TGP)

While clinical trials specifically on this compound are limited, several studies have evaluated the efficacy of TGP, of which this compound is the major active component.

| Clinical Trials of Total Glucosides of Peony (TGP) in Autoimmune Diseases | |

| Disease and Treatment | Key Quantitative Outcomes |

| Rheumatoid Arthritis (RA) | |

| TGP combined with Methotrexate (B535133) (MTX) vs. MTX alone | TGP + MTX showed better therapeutic effects (P = 0.004). Significant decrease in Erythrocyte Sedimentation Rate (ESR) (P < 0.0001) and Swollen Joint Count (SJC) (P < 0.00001).[8] |

| Meta-analysis of TGP as adjuvant therapy | 69% less likely to experience adverse liver effects and 59% less likely to experience leukopenia compared to conventional DMARDs alone.[18] |

| Systemic Lupus Erythematosus (SLE) | |

| TGP combined with standard therapy vs. standard therapy alone | TGP group showed a greater reduction in the SLE Disease Activity Index (SLEDAI) score (MD = -1.70, P < 0.0001).[19] |

| Recurrent Aphthous Ulcers (RAU) | |

| TGP (1.8 g/day ) for 24 weeks vs. placebo | Monthly ulcer-free interval significantly increased from a median of 9.6 days at baseline to 18.5 days at weeks 13-24 (p < 0.05).[20] |

Experimental Protocols

-

Study Design: A randomized, controlled clinical trial.

-

Participants: Patients diagnosed with active RA according to the American College of Rheumatology (ACR) criteria.

-

Intervention: Patients are randomized to receive either TGP (e.g., 1.8 g/day ) in combination with a standard disease-modifying antirheumatic drug (DMARD) like methotrexate, or the DMARD alone.

-

Outcome Measures:

-

Primary: ACR20/50/70 response rates (percentage of patients with at least a 20%, 50%, or 70% improvement in tender and swollen joint counts and other parameters).

-

Secondary: Changes in inflammatory markers (ESR, C-reactive protein), patient-reported outcomes (pain, quality of life), and safety assessments.

-

-

Statistical Analysis: Efficacy is assessed by comparing the response rates and changes in continuous variables between the treatment groups using appropriate statistical tests.

Signaling Pathway Visualization

Caption: this compound's immunomodulatory effect via the JAK/STAT signaling pathway.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

| Pharmacokinetic Parameters of this compound in Humans (Single IV Injection) | |

| Parameter | Value |

| Half-life (t½) | 1.8 - 1.9 hours |

| Clearance (CL) | 10.4 - 11.3 L/h |

| Apparent Volume of Distribution (Vss) | 16.8 - 18.1 L |

| Maximum Plasma Concentration (Cmax) | 402.2 - 1081 ng/mL (for doses of 18.3 - 54.1 mg) |

| Oral Bioavailability | Approximately 3% to 4% |

Data from a study in Chinese human volunteers.[13]

Conclusion

This compound is a promising natural compound with multifaceted therapeutic effects, particularly in the realms of inflammation, neurodegeneration, and autoimmune disorders. Its mechanisms of action are centered around the modulation of key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT. While preclinical studies have provided robust evidence of its efficacy, further well-designed clinical trials are warranted to fully establish its therapeutic potential in humans. The low oral bioavailability of this compound also presents a challenge that may be addressed through novel drug delivery systems or structural modifications. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this remarkable natural product.

References

- 1. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects RAW 264.7 macrophages from LPS-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of this compound in diabetic nephropathy: A preclinical systematic review revealing the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Cerebral Ischemia-Induced Injury by Regulating Ca2+/CaMKII/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ceji.termedia.pl [ceji.termedia.pl]

- 7. Effect of this compound on hypothalamic-pituitary-adrenal axis of rats with collagen-induced arthritis [cjpt.magtechjournal.com]

- 8. A systemic review and meta-analysis of the clinical efficacy and safety of total glucosides of peony combined with methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Neuroprotective Effect of this compound on [research.amanote.com]

- 10. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound ameliorates collagen‐induced arthritis via suppressing nuclear factor‐κB signalling pathway in osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of this compound on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Effects of this compound on the cerebral infarction, behavioral and cognitive impairments at the chronic stage of transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. examine.com [examine.com]

- 19. The effectiveness and safety of total glucosides of paeony in systemic lupus erythematosus: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]

Paeoniflorin's Modulation of Signaling Pathways in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeoniflorin (B1679553) (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant attention for its potential anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a variety of cancer cell lines. The multifaceted anti-tumor activity of this compound stems from its capacity to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling pathways targeted by this compound in cancer cells, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-neoplastic effects by intervening in several critical signaling cascades that govern cell survival, proliferation, and invasion. The most prominently implicated pathways include the MAPK, NF-κB, PI3K/Akt, and STAT3 signaling pathways, as well as the intrinsic and extrinsic apoptosis pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the three main branches of the MAPK pathway: ERK, JNK, and p38 MAPK.

In endometrial cancer cells (RL95-2), this compound activates the p38 MAPK, JNK, and ERK signaling pathways.[2][3] However, only the inhibition of p38 MAPK with SB203580, and not the inhibition of ERK or JNK, was able to reverse the anti-proliferative effects of this compound, suggesting that the p38 MAPK pathway is a key mediator of this compound's action in this cancer type.[2][4][5] Conversely, in pancreatic cancer cells (BXPC-3), this compound was found to suppress the expression of ERK, contributing to the induction of apoptosis.[6][7][8] This highlights the context-dependent nature of this compound's interaction with the MAPK pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and chemoresistance. This compound has been demonstrated to inhibit NF-κB activation in several cancer models.[9]

In endometrial cancer cells, this compound activates the NF-κB signaling pathway, which, alongside p38 MAPK activation, contributes to its anti-proliferative effects.[2][3] This seemingly contradictory role of NF-κB activation highlights the complexity of its signaling in different cellular contexts. In contrast, in other cancer types, this compound has been shown to suppress NF-κB activation, leading to anti-inflammatory and pro-apoptotic effects.[9][10] For instance, in a model of atherosclerosis, this compound was found to reduce the expression of TLR4 and MyD88, as well as the phosphorylation of IκBα and the NF-κB p65 subunit.[9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway in various cancer cells.

In human gastric carcinoma cells, this compound suppresses the PI3K/Akt signaling pathway, which contributes to its anti-proliferative and pro-apoptotic effects.[11] Similarly, in breast cancer cells, this compound prevents hypoxia-induced epithelial-mesenchymal transition (EMT) through the PI3K/Akt pathway.[12] The inhibition of this pathway by this compound often leads to downstream effects such as the modulation of apoptosis-related proteins.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The constitutive activation of STAT3 is frequently observed in a wide range of human cancers. This compound has been found to suppress STAT3 activation.

In human gastric carcinoma cells, this compound's anti-cancer effects are mediated, in part, through the suppression of STAT3 signaling.[11] Furthermore, in dendritic cells, this compound has been shown to suppress the IL-6/STAT3 pathway by upregulating Socs3.[13]

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been consistently shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism of this compound-induced apoptosis is the regulation of the Bcl-2 family of proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial outer membrane permeabilization.[14][15] This, in turn, triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[12][14] In some cancer cells, such as non-small cell lung cancer A549 cells, this compound has also been shown to activate the Fas/Fas ligand-mediated extrinsic apoptotic pathway.[16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell viability and the expression of key signaling proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Pancreatic Cancer | Capan-1 | 500 (approx.) | MTT | [17] |

| Pancreatic Cancer | MIAPaCa-2 | 500 (approx.) | MTT | [17] |

| Gastric Cancer | MGC803 | ~20 (for 50% inhibition) | MTT | [18] |

| Gastric Cancer | SGC7901 | ~20 (for 50% inhibition) | MTT | [18] |

| Colorectal Cancer | HCT116 | ~30 (for 40% inhibition at 48h) | MTT | [1] |

Table 2: Effect of this compound on Apoptosis and Related Protein Expression

| Cancer Cell Line | This compound Conc. | Effect | Method | Reference |

| HCT116 | 15 µM | Apoptosis increased from 11.4% to 23.4% | Flow Cytometry | [1] |

| HCT116 | 30 µM | Apoptosis increased to 31.5% | Flow Cytometry | [1] |

| MGC803 | 20 µM | Apoptosis increased from 5.7% to 15.93% | Flow Cytometry | [18] |

| MGC803 | 30 µM | Apoptosis increased to 32.51% | Flow Cytometry | [18] |

| HeLa | Not specified | Downregulation of Bcl-2, upregulation of Bax and Caspase-3 | Immunocytochemistry | [14] |

| PC12 | 80 µM | Decreased Bax/Bcl-2 ratio | Western Blot | [14] |

| T47D & MCF-7 | 60 µM | Increased Bax/Bcl-2 ratio (with Tamoxifen) | Western Blot | [12] |

Table 3: Effect of this compound on Key Signaling Protein Expression/Activity

| Cancer Cell Line | This compound Conc. | Protein | Effect | Method | Reference |

| RL95-2 | 400 µg/ml | p-p38 MAPK | Increased | Western Blot | [3] |

| RL95-2 | 400 µg/ml | p-p65 (NF-κB) | Increased | Western Blot | [3] |

| BXPC-3 | 12.5 & 25 µM | MMP-9 | Decreased activity | Gelatin Zymography | [7] |

| BXPC-3 | 12.5 & 25 µM | ERK | Decreased expression | Western Blot | [7] |

| MGC-803 | Not specified | PI3K/Akt | Suppressed | Western Blot | [11] |

| MGC-803 | Not specified | p-STAT3 | Suppressed | Western Blot | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on colorectal cancer cells.[1]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in serum-free medium)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 15 µM, 30 µM, 60 µM) or DMSO as a vehicle control for 24, 48, and 72 hours.

-

After the treatment period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C in a 5% CO₂ atmosphere.

-

Carefully remove the supernatant from each well.

-

Add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blot Analysis

This protocol is a general guide based on several studies investigating this compound's effects on protein expression.[3][6]

Objective: To detect and quantify the expression levels of specific proteins in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., p-p38, p-p65, Bax, Bcl-2, etc.)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the cell lysates to pellet debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Load equal amounts of protein (e.g., 20-80 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study investigating this compound-induced apoptosis in colorectal cancer cells.[1]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with different concentrations of this compound for the desired time period.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

The cell population is distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by modulating a complex interplay of signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis. Its ability to target multiple pathways, including MAPK, NF-κB, PI3K/Akt, and STAT3, while concurrently inducing apoptosis, underscores its pleiotropic anti-neoplastic effects. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into the therapeutic applications of this compound in oncology. Future research should focus on elucidating the precise molecular interactions of this compound within these pathways and exploring its efficacy in in vivo models and clinical settings.

References

- 1. This compound inhibits cell growth and induces cell cycle arrest through inhibition of FoxM1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 7. This compound inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits IL-1β-induced chondrocyte apoptosis by regulating the Bax/Bcl-2/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses IL-6/Stat3 pathway via upregulation of Socs3 in dendritic cells in response to 1-chloro-2,4-dinitrobenze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of this compound on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses the apoptosis and inflammation of human coronary artery endothelial cells induced by oxidized low-density lipoprotein by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. Antitumor Effects of this compound on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetic Profile and Bioavailability of Paeoniflorin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeoniflorin (B1679553) (PF), a monoterpene glycoside, is the principal bioactive constituent isolated from the roots of Paeonia lactiflora Pall.[1][2]. It is renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and cardiovascular-protective effects[1][2][3][4]. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor pharmacokinetic profile, most notably its very low oral bioavailability[4][5]. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, summarizes quantitative pharmacokinetic data, details common experimental methodologies, and visualizes key processes to support further research and development.

Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of this compound are characterized by rapid absorption, wide distribution, extensive metabolism, and swift excretion[6][7].

Absorption and Bioavailability

This compound exhibits poor oral absorption and consequently, very low bioavailability. Studies in rats have reported an absolute oral bioavailability ranging from 3% to 4%[5]. Similarly low values of 3.2% to 3.8% have been observed[8]. One study calculated the absolute bioavailability in rats to be between 0.6% and 1.3%[9]. In humans, a pharmacokinetic study following oral administration of a Paeoniae Radix extract powder also indicated poor absorption[10].

Several key mechanisms contribute to this poor bioavailability[11]:

-

Poor Permeability: As a hydrophilic glycoside, this compound has inherently low membrane permeability, primarily relying on passive diffusion for absorption[5][11]. In Caco-2 cell models, this compound's transport rate was found to be low[5].

-

P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter located on the apical surface of intestinal epithelial cells[9][12]. This transporter actively pumps this compound back into the intestinal lumen, thereby reducing its net absorption[9].

-

Intestinal Metabolism: this compound undergoes significant metabolism within the intestine, primarily hydrolysis by β-glucosidase enzymes from gut microbiota[11][13]. This pre-systemic metabolism reduces the amount of intact drug available for absorption.

Co-administration with P-gp inhibitors has been shown to significantly enhance this compound's bioavailability. For instance, verapamil, a known P-gp inhibitor, increased the absorption and bioavailability of this compound in rats[9]. Similarly, sinomenine (B1681799) and peimine (B17214) have been shown to increase the systemic exposure of this compound by inhibiting P-gp-mediated efflux and, in the case of peimine, also inhibiting CYP3A4 activity.[11][12][14][15].

Distribution

Following absorption, this compound is rapidly and widely distributed throughout the body. Studies in rats have shown its presence in the heart, liver, spleen, lung, kidney, brain, stomach, and intestine[5]. The volume of distribution at steady state (Vdss) in rats after intravenous administration has been reported in the range of 0.332 to 0.423 L/kg, indicating moderate tissue distribution[8]. This compound can cross the blood-brain barrier, although its penetration is limited[5].

Metabolism

This compound is extensively metabolized, with gut microbiota playing a crucial role[16][17]. The primary metabolic pathways include:

-

Hydrolysis: The ester and glycoside bonds of this compound are hydrolyzed by intestinal bacteria to form metabolites such as paeonimetabolines and paeoniflorgenin (B8118327) (its aglycone)[5][18][19]. Benzoic acid has also been identified as a key metabolite generated by intestinal bacteria[16].

-

Binding to Glucuronide: The parent compound and its metabolites can undergo phase II conjugation reactions, such as glucuronidation[5].

While gut flora is the primary site of metabolism, some metabolism may also occur in the liver and other organs[8][16]. Studies have suggested that this compound can inhibit the activity of cytochrome P450 enzymes, specifically CYP2C9[3]. Co-administration studies suggest it may also be a substrate for CYP3A4[12].

Excretion

Absorbed this compound is eliminated from the body rapidly, primarily through renal excretion into the urine[6][7][8]. After intravenous administration of a 5 mg/kg dose in rats, approximately 50.5% of the dose was recovered in the urine within 72 hours, while only 0.22% was found in the feces[8]. In contrast, after oral administration of the same dose, only 1.0% was excreted in urine and 0.08% in feces, further highlighting its poor absorption[8]. Biliary excretion also contributes to its elimination, accounting for about 6.9% of an intravenous dose and 1.3% of an oral dose in rats within 24 hours[8]. The total clearance (CLtot) is high, with reported values around 30 mL/min/kg in rats[8].

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | T½ (min) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | CL (L/h/kg) | F (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Intravenous | 2.0 | 9.9 | - | - | 2401.0 (ng·h/mL) | ~1.87 | - | [8][9] |

| Intravenous | 5.0 | 12.6 | - | - | - | ~1.82 | - | [8] |

| Oral | 5.0 | - | - | - | - | - | 3.2 | [8] |

| Oral | 10.0 | - | - | - | 82.3 (ng·h/mL) | 145 (L/h/kg) | 0.8 | [9] |

| Oral | 20.0 | 319.8 | 139.18 | 1.78 | 139.18 | 15.43 | - | [15] |

| Oral (with Peimine) | 20.0 | 852.6 | 244.98 | 5.14 | 3295.92 | 4.12 | - | [12][15] |

Note: Parameters are presented as mean values. Units and study conditions may vary between sources. F = Absolute Bioavailability.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Administration Route | Dose | T½ (h) | Cmax (ng/mL) | Tmax (h) | CL (L/h) | Vd (L) | Reference |

|---|---|---|---|---|---|---|---|

| Intravenous | 18.3 - 54.1 mg | 1.8 - 1.9 | 402.2 - 1081.0 | - | 10.4 - 11.3 | 16.8 - 18.1 | [5] |

| Oral (Extract Powder) | 108.18 mg (PF) | 2.68 | 6.97 | 1.64 | 2625.71 (L/h) | 10150.55 (L) | [10] |

Note: Oral data reflects apparent clearance (CL/F) and apparent volume of distribution (Vd/F).

Detailed Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week and fasted overnight before the experiment with free access to water.

-

Grouping and Administration: Rats are randomly divided into groups. For intravenous (IV) administration, this compound (e.g., 2 mg/kg) dissolved in saline is injected via the tail vein[9]. For oral (PO) administration, this compound (e.g., 20 mg/kg) is administered by gavage[9][15].

-

Blood Sampling: Blood samples (~0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[15][20].

-

Plasma Preparation: Samples are immediately centrifuged at ~5000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis[20].

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method (see Protocol 4.3).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin®. Key parameters such as Cmax, Tmax, AUC, T½, CL, and Vd are calculated. Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral × DoseIV) / (AUCIV × Doseoral) × 100.

Protocol: In Vitro Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere. Cells are seeded onto Transwell inserts and cultured for 21 days to form a confluent, differentiated monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

AP-BL Transport (Absorption): The culture medium is removed, and the cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). This compound solution in HBSS is added to the apical (AP) side, and fresh HBSS is added to the basolateral (BL) side.

-

BL-AP Transport (Efflux): The this compound solution is added to the BL side, and fresh HBSS is added to the AP side.

-

To investigate P-gp involvement, the experiment is repeated in the presence of a P-gp inhibitor like verapamil[9].

-

-

Sample Collection: Aliquots are taken from the receiver chamber at specified time intervals (e.g., 30, 60, 90, 120 min) and replaced with fresh HBSS.

-

Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio (ER) is calculated as Papp (BL-AP) / Papp (AP-BL). An ER greater than 2 suggests active efflux[12].

Protocol: LC-MS/MS Quantification of this compound in Plasma

-

Sample Preparation (Protein Precipitation): To a 50 µL plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard (IS), such as tolbutamide (B1681337) or hyperoside[9][15]. Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. The supernatant is collected for analysis[9][20].

-

Chromatographic Conditions:

-

System: A UPLC or HPLC system coupled to a tandem mass spectrometer[9].

-

Column: A reverse-phase C18 column (e.g., Phenomenex Gemini® NX-C18, 4.6 × 100 mm, 3.0 µm) is commonly used[9][20].

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B129727) (B), both often containing an additive like 0.1% formic acid or 5 mM ammonium (B1175870) acetate[9].

-

Flow Rate: Typically 0.3 - 1.0 mL/min[9].

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI), often in positive mode to detect ammonium adducts ([M+NH4]+) or negative mode[9].

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions: For this compound, precursor ions could be m/z 481 or 498 ([M+NH4]+), with product ions like m/z 327 or 121[15][21]. For the IS (e.g., hyperoside), the transition could be m/z 463.1 → 300.0[15].

-

-

Validation: The method is fully validated according to regulatory guidelines for linearity, accuracy, precision, recovery, matrix effect, and stability[20]. The lower limit of quantification (LLOQ) is typically around 0.2-1.0 ng/mL[9][10].

Visualizations: Workflows and Pathways

Caption: Factors contributing to the low oral bioavailability of this compound.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

- 1. A review on the pharmacokinetics of this compound and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]

- 3. Mechanism of this compound on ANIT-Induced Cholestatic Liver Injury Using Integrated Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]

- 6. This compound: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption and excretion of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of this compound by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between this compound and Verapamil [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms responsible for poor oral bioavailability of this compound: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic interaction between peimine and this compound in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Study of a Novel this compound-Converting Enzyme from Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic interaction of this compound and sinomenine: pharmacokinetic parameters and tissue distribution characteristics in rats and protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic interaction between peimine and this compound in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discover.library.noaa.gov [discover.library.noaa.gov]

- 18. Metabolism of this compound and Related Compounds by Human Intestinal Bacteria [jstage.jst.go.jp]

- 19. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of this compound by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between this compound and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Paeoniflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorin (B1679553) (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has been a cornerstone of traditional Chinese medicine for centuries. Modern pharmacological research has increasingly substantiated its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols for its investigation. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the exploration of natural product-derived drug candidates.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The current therapeutic landscape for inflammatory conditions, though extensive, is not without its limitations, including adverse side effects and the development of tolerance. This has spurred a growing interest in the therapeutic potential of natural compounds. This compound has emerged as a particularly compelling molecule due to its multifaceted anti-inflammatory activities, which are attributed to its ability to modulate key signaling pathways and cellular responses involved in the inflammatory cascade.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. These intricate molecular interactions collectively lead to a reduction in the production of pro-inflammatory mediators and an enhancement of anti-inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway at multiple levels. It can prevent the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[1][2][3] This inhibitory action leads to a significant reduction in the expression of downstream targets such as TNF-α, IL-6, COX-2, and iNOS.[4][5][6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising key kinases such as p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to suppress the phosphorylation of p38 and JNK, thereby attenuating the downstream inflammatory cascade.[4] This modulation contributes to the decreased production of various pro-inflammatory cytokines and enzymes.

Regulation of the JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling. This compound has been found to inhibit the JAK2/STAT3 signaling pathway, which is implicated in inflammatory processes, particularly in the context of diabetic nephropathy.[7][8][9] By suppressing this pathway, this compound can alleviate macrophage infiltration and the expression of inflammatory factors.[9]

Interference with TLR4 Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that triggers innate immune responses and inflammation upon activation by ligands such as lipopolysaccharide (LPS). This compound has been shown to downregulate the expression of TLR4 and its downstream adaptor protein MyD88.[1][10][11] This interference with TLR4 signaling leads to the suppression of subsequent NF-κB and MAPK activation, thereby reducing the inflammatory response.[1][10]

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, providing another mechanism for its anti-inflammatory effects.[3][12][13][14][15]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency across different experimental models.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

| Mediator | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 2.2 x 10⁻⁴ mol/L | 50% | [5] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 27.56% | [5] |

| TNF-α | RAW 264.7 | LPS | 10⁻⁵ mol/L | 20.57% | [5] |

| IL-6 | RAW 264.7 | LPS | 10⁻⁵ mol/L | 29.01% | [5] |

| iNOS (gene expression) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 35.65% | [16] |

| COX-2 (protein expression) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 50.98% | [17] |

| COX-2 (gene expression) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 38.08% | [16] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | This compound Dosage | Effect | Reference |

| Rat | Carrageenan-induced paw edema | 30, 50, 100 mg/kg, i.p. | Dose-dependent inhibition of paw edema | [18] |

| Mouse | LPS-induced sepsis | 60 mg/kg, i.p. | Reduced serum TNF-α and IL-1β | [1] |

| Rat | High-fat diet-induced atherosclerosis | 10, 20 mg/kg, i.g. | Downregulated IL-1β, IL-6, and TNF-α | [19] |

| Mouse | DNCB-induced allergic contact dermatitis | 70, 140 mg/kg/day | Significantly inhibited cutaneous inflammation | [20] |

Table 3: Effects of this compound on Anti-Inflammatory Cytokines

| Cytokine | Model | This compound Treatment | Outcome | Reference |

| IL-10 | LPS-induced depression in mice | 20, 40, 80 mg/kg/day | Enhanced IL-10 levels | [21] |

| IL-4 | DNCB-induced allergic contact dermatitis in mice | 70, 140 mg/kg/day | Increased IL-4 production | [20] |

| IL-10 | DNCB-induced allergic contact dermatitis in mice | 70, 140 mg/kg/day | Increased IL-10 production | [20] |

| IL-10 | Vascular dementia rats | Not specified | Upregulated IL-10 expression | [22] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific investigation of this compound's anti-inflammatory properties. This section provides methodologies for key in vitro and in vivo assays.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-